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Compound of Interest

tert-Butyl 3,3-difluoro-4-
Compound Name: o
hydroxypiperidine-1-carboxylate

Cat. No.: B595216

Technical Guide: tert-Butyl 3,3-difluoro-4-
hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated heterocyclic
compound that holds significant potential as a building block in medicinal chemistry and drug
discovery. The introduction of fluorine atoms into organic molecules can profoundly influence
their physicochemical and biological properties, often leading to enhanced metabolic stability,
increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides
a comprehensive overview of the known chemical properties, a plausible synthetic route, and
the potential applications of this valuable scaffold.

Chemical Properties

The chemical properties of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate are
summarized below. It is important to note that while some experimental data for related
compounds is available, many of the properties for this specific molecule are computed.

Table 1: Physicochemical Properties
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Property Value Source
Molecular Formula C10H17F2NOs Computed
Molecular Weight 237.24 g/mol Computed
CAS Number 1209780-71-1 BLD Pharm[1]
Appearance Solid (predicted) -

Melting Point Not available -

Boiling Point Not available -

Solubility Not available -

XLogP3 1.3 PubChem|[2]

Table 2: Spectroscopic Data (Predicted/Typical)

Technique Data

Expected signals for the tert-butyl group (singlet,
1H NMR ~1.5 ppm), piperidine ring protons (multiplets,
2.5-4.5 ppm), and the hydroxyl proton.

Expected signals for the tert-butyl group (~28,

80 ppm), piperidine ring carbons (including gem-

13C NMR _ _ _
difluorinated carbon), and the carbon bearing
the hydroxyl group.

1°F NMR Expected signals for the geminal fluorine atoms.

Mass Spectrometry [M+H]* expected at m/z 238.12.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of tert-butyl 3,3-difluoro-4-
hydroxypiperidine-1-carboxylate is not readily available in the scientific literature. However, a
common and logical synthetic route involves the reduction of the corresponding ketone, tert-
butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
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Experimental Workflow: Synthesis via Reduction

( )

Reducing Agent (e.g., NaBHa4)
in Solvent (e.g., Methanol)

Click to download full resolution via product page
Caption: Plausible synthetic workflow for the preparation of the target compound.
Detailed Methodology (Hypothetical Protocol):

» Dissolution: Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a
suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a

magnetic stirrer.
e Cooling: Cool the solution to 0 °C using an ice bath.

o Reduction: Add a reducing agent, such as sodium borohydride (NaBHa4) (1.1-1.5 eq), portion-
wise to the stirred solution.
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» Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) until the starting material is consumed.

e Quenching: Slowly add water or a saturated aqueous solution of ammonium chloride to
guench the excess reducing agent.

o Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or
dichloromethane.

» Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate
or magnesium sulfate, filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel to obtain
the desired tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.

Potential Applications in Drug Discovery

While specific biological data for tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
IS not currently available in the public domain, the fluorinated piperidine scaffold is a well-
established pharmacophore in numerous biologically active compounds. The introduction of the
gem-difluoro group at the 3-position and the hydroxyl group at the 4-position offers unique
structural and electronic properties that can be exploited in drug design.

Logical Relationship: From Scaffold to Potential Therapeutic Areas
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Caption: Potential applications based on the compound's structural features.

The presence of the gem-difluoro group can enhance metabolic stability by blocking potential
sites of oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms can
modulate the pKa of the piperidine nitrogen, which can be crucial for optimizing binding to
target proteins and improving cell permeability. The hydroxyl group provides a key hydrogen
bonding donor and acceptor, which can be critical for molecular recognition at the active site of
an enzyme or the binding pocket of a receptor.

Based on the known biological activities of other fluorinated piperidine derivatives, this scaffold
could be a valuable starting point for the development of novel therapeutics in areas such as:

e Neuroscience: As antagonists or modulators of various receptors in the central nervous
system.

e Oncology: As inhibitors of kinases or other enzymes involved in cancer cell proliferation.

« Infectious Diseases: As inhibitors of viral or bacterial enzymes.

Conclusion

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a promising, yet underexplored,
building block for drug discovery. Its unique combination of a fluorinated core and a modifiable
hydroxyl group makes it an attractive scaffold for the synthesis of novel, biologically active
molecules. Further research into its synthesis, characterization, and biological evaluation is
warranted to fully unlock its potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.1209780-71-1|tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate|BLD Pharm
[bldpharm.com]

o 2. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | CLOH17F2NO3 | CID 73977783
- PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595216#tert-butyl-3-3-difluoro-4-hydroxypiperidine-1-
carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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